5-Ethyl-3-(methoxymethyl)-1-methyl-5-phenylbarbituric acid
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Overview
Description
5-Ethyl-3-(methoxymethyl)-1-methyl-5-phenylbarbituric acid is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and hypnotic properties. This particular compound is characterized by its unique chemical structure, which includes an ethyl group, a methoxymethyl group, a methyl group, and a phenyl group attached to the barbituric acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(methoxymethyl)-1-methyl-5-phenylbarbituric acid typically involves the condensation of urea with diethyl malonate, followed by alkylation and subsequent cyclization. The reaction conditions often require the use of strong bases such as sodium ethoxide and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-(methoxymethyl)-1-methyl-5-phenylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Ethyl-3-(methoxymethyl)-1-methyl-5-phenylbarbituric acid has several scientific research applications:
Chemistry: It is used as a model compound in studies of barbiturate chemistry and reactivity.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Research into its potential therapeutic uses, such as sedative and anticonvulsant properties, is ongoing.
Industry: The compound’s derivatives are explored for use in various industrial applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-(methoxymethyl)-1-methyl-5-phenylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The molecular targets include GABA-A receptors, and the pathways involved are related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative properties.
Secobarbital: Known for its use as a short-acting sedative.
Thiopental: Used as an anesthetic agent.
Uniqueness
5-Ethyl-3-(methoxymethyl)-1-methyl-5-phenylbarbituric acid is unique due to its specific substituents, which confer distinct pharmacological properties. Its methoxymethyl group, in particular, may influence its solubility and metabolic stability compared to other barbiturates.
Properties
CAS No. |
42061-68-7 |
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Molecular Formula |
C15H18N2O4 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
5-ethyl-1-(methoxymethyl)-3-methyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H18N2O4/c1-4-15(11-8-6-5-7-9-11)12(18)16(2)14(20)17(10-21-3)13(15)19/h5-9H,4,10H2,1-3H3 |
InChI Key |
HEUUPESYFVKOLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)COC)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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